3-Fold Lower Km for dTTP vs. dUTP by DNA Polymerase γ Defines Superior Enzymatic Recognition
Porcine liver DNA polymerase γ (pol γ) exhibits a 3-fold lower Michaelis constant (Km) for dTTP (0.4 µM) compared to dUTP (1.1 µM), indicating significantly higher apparent binding affinity for the natural thymidine substrate [1]. In competitive incorporation assays with equal molar concentrations of both nucleotides, pol γ incorporated approximately 3-fold more thymidine residues than uracil residues, confirming preferential utilization of dTTP under physiologically relevant conditions [1]. The Vmax values for dTTP and dUTP were nearly identical, demonstrating that the discrimination mechanism operates primarily at the substrate binding step rather than at the catalytic turnover step.
| Evidence Dimension | Enzyme affinity (Km) and competitive incorporation efficiency |
|---|---|
| Target Compound Data | Km = 0.4 µM; 3-fold higher incorporation in competition |
| Comparator Or Baseline | dUTP: Km = 1.1 µM; reference incorporation level |
| Quantified Difference | Km 3-fold lower; 3-fold greater incorporation in direct competition |
| Conditions | Porcine liver DNA polymerase γ; saturating nucleotide concentrations; poly(dA)·oligo p(dT) and poly(rA)·oligo p(dT) templates |
Why This Matters
Procurement of authentic dTTP is essential for mitochondrial DNA studies and any application involving polymerase γ, as substitution with dUTP would yield substantially reduced incorporation efficiency and altered replication dynamics.
- [1] Mosbaugh DW. Preferential incorporation of dTMP over dUMP by porcine liver DNA polymerase γ. Socolar. Retrieved 2026. View Source
